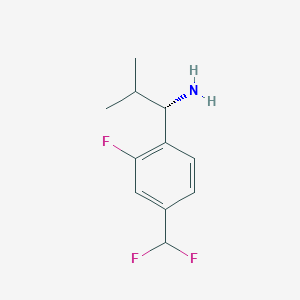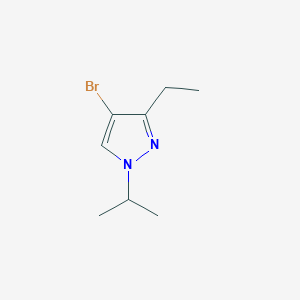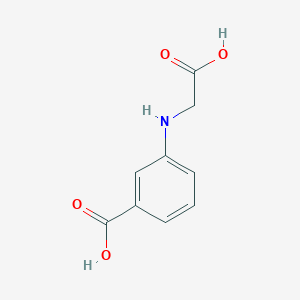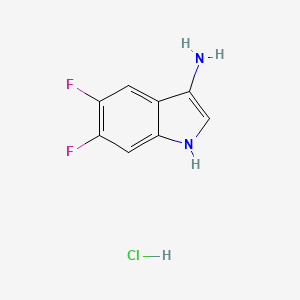![molecular formula C22H31BO4 B14031486 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic molecule that features a boron-containing dioxaborolane ring and a benzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves the following steps:
- Formation of the Dioxaborolane Ring : This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring .
- Attachment to Benzoannulene Core : The dioxaborolane ring is then attached to the benzoannulene core through a series of coupling reactions, often facilitated by palladium or copper catalysts .
- Pivalate Ester Formation : The final step involves the esterification of the hydroxyl group on the benzoannulene core with pivalic acid, typically using acid chlorides or anhydrides in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzoannulene core, leading to the formation of quinones or other oxidized derivatives .
- Reduction : Reduction reactions can target the dioxaborolane ring, potentially converting it to boronic acids or alcohols .
- Substitution : The compound can participate in substitution reactions, especially at the boron center, where nucleophiles can replace the dioxaborolane ring .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .
- Substitution : Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce boronic acids .
Applications De Recherche Scientifique
Chemistry:
- Catalysis : The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling .
- Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules .
Mécanisme D'action
The mechanism by which 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate exerts its effects involves interactions at the molecular level:
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : Shares the dioxaborolane ring but lacks the benzoannulene core .
- Phenylboronic Acid Pinacol Ester : Similar boron-containing structure but with a phenyl group instead of the benzoannulene core .
Uniqueness: The uniqueness of 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate lies in its combination of the dioxaborolane ring and the benzoannulene core, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C22H31BO4 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H31BO4/c1-20(2,3)19(24)25-16-12-13-17-15(14-16)10-8-9-11-18(17)23-26-21(4,5)22(6,7)27-23/h11-14H,8-10H2,1-7H3 |
Clé InChI |
LSJLRSIFDIZDFT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)









